molecular formula C7H7ClN2O B12999296 5-Chloro-2-methylnicotinamide

5-Chloro-2-methylnicotinamide

Cat. No.: B12999296
M. Wt: 170.59 g/mol
InChI Key: RZHMIKNBONVSQU-UHFFFAOYSA-N
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Description

5-Chloro-2-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylnicotinamide typically involves the chlorination of 2-methylnicotinamide. One common method is to react 2-methylnicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-methylnicotinamide in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Allow the reaction mixture to warm to room temperature and then reflux for several hours.
  • After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
  • The crude product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of nicotinic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 5-azido-2-methylnicotinamide or 5-amino-2-methylnicotinamide.

    Reduction: Formation of 5-chloro-2-methylaminomethylpyridine.

    Oxidation: Formation of 5-chloro-2-methylnicotinic acid.

Scientific Research Applications

5-Chloro-2-methylnicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylnicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinamide: Similar structure but lacks the methyl group.

    5-Bromo-2-methylnicotinamide: Similar structure with a bromine atom instead of chlorine.

    2-Methylnicotinamide: Lacks the chlorine atom.

Uniqueness

5-Chloro-2-methylnicotinamide is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

5-chloro-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11)

InChI Key

RZHMIKNBONVSQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(=O)N

Origin of Product

United States

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